TETRACHLOROGOLD(III)-SÄURE

Übersicht

Beschreibung

Chloroauric acid hydrate is a useful research compound. Its molecular formula is AuCl4H7O3 and its molecular weight is 393.83. The purity is usually 95%.

BenchChem offers high-quality Chloroauric acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroauric acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potentiometrische Überwachung

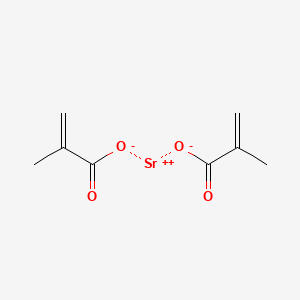

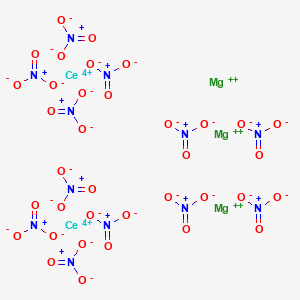

Tetrachloroaurat(III)-Säure wird zur Echtzeit-potentiometrischen Überwachung mit einer Ionenselektiven Elektrode verwendet {svg_1}. Sie wird zur potentiometrischen Überwachung der Kinetik einer neu beobachteten Reaktion verwendet: die Reduktion von Tetrachloroaurat(III) durch Hydroxylamin, katalysiert durch Iodid {svg_2}.

Synthese von anorganischen Salz-Nano-/Mikro-Kristallen

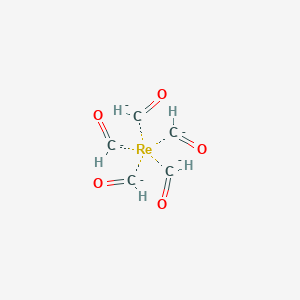

Sie wird bei der Synthese von anorganischen Salz-Nano-/Mikro-Kristallen während der Reduktion von Tetrachloroaurat(III)-Säure durch Pluronic-Triblock-Copolymere verwendet {svg_3}. Die Morphologien hängen stark von den Konzentrationen von Pluronic und den pH-Werten ab {svg_4}.

Mikroanalyse von Rubidium und Cäsium

Tetrachloroaurat(III)-Säure wird zur Mikroanalyse von Rubidium und Cäsium verwendet {svg_5} {svg_6} {svg_7} {svg_8}.

Bestimmung von Alkaloiden

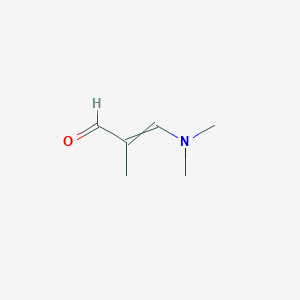

Sie wird auch zur Bestimmung von Alkaloiden verwendet {svg_9} {svg_10} {svg_11} {svg_12}.

Herstellung von Gold-Nanopartikeln

Tetrachloroaurat(III)-Säure wird üblicherweise als Vorläufer für die Herstellung von Gold (Au)-Nanopartikeln verwendet {svg_13} {svg_14} {svg_15} {svg_16}.

Einsatz in Kernreaktoren

Sie wird in den Steuerstäben von Kernreaktoren eingesetzt {svg_17} {svg_18} {svg_19} {svg_20}.

Herstellung von Glühlampen-Filamenten

Tetrachloroaurat(III)-Säure wird bei der Herstellung von Glühlampen-Filamenten verwendet {svg_21} {svg_22} {svg_23} {svg_24}.

Wirkmechanismus

Target of Action

Hydrogen Tetrachloroaurate(III) (HAuCl4) primarily targets gold (Au) nanoparticles and is used in the control rods of nuclear reactors . It is also used in the manufacture of light electric light filaments .

Mode of Action

The oxidation state of gold in HAuCl4 and [AuCl4]− anion is +3 . The salts of HAuCl4 (tetrachloroauric (III) acid) are tetrachloroaurates (III), containing [AuCl4]− anions (tetrachloroaurate (III) anions), which have square planar molecular geometry . The Au–Cl distances are around 2.28 Å .

Biochemical Pathways

Hydrogen Tetrachloroaurate(III) has been developed for potentiometric monitoring of the reduction reaction of tetrachloroaurate(III) . It is used in the kinetics of a newly observed reaction: the reduction of tetrachloroaurate(III) by hydroxylamine catalyzed by iodide .

Pharmacokinetics

It is known to be soluble in water and other oxygen-containing solvents, such as alcohols, esters, ethers, and ketones . This suggests that it may have good bioavailability.

Result of Action

The primary result of Hydrogen Tetrachloroaurate(III)'s action is the production of gold nanoparticles . It is also used in the control rods of nuclear reactors and in the manufacture of light electric light filaments .

Action Environment

Hydrogen Tetrachloroaurate(III) is sensitive to light and very hygroscopic . It is stable, but light sensitive . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It should be protected from moisture and light . It is also known to be mobile in the environment due to its water solubility .

Safety and Hazards

Hydrogen Tetrachloroaurate(III) is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Hydrogen Tetrachloroaurate(III) is known to interact with various biomolecules. It is often used as a precursor for the preparation of gold nanoparticles .

Cellular Effects

The cellular effects of Hydrogen Tetrachloroaurate(III) are primarily related to its corrosive properties . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is harmful if swallowed and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

Molecular Mechanism

It is known that the compound has an oxidation state of +3 in HAuCl4 and [AuCl4]− anion . The salts of HAuCl4 are tetrachloroaurates(III), containing [AuCl4]− anions, which have square planar molecular geometry .

Temporal Effects in Laboratory Settings

It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids . It is also used in control rods in nuclear reactors and in the manufacture of light electric light filaments .

Dosage Effects in Animal Models

There is limited information available on the effects of Hydrogen Tetrachloroaurate(III) at different dosages in animal models. Safety data sheets indicate that the compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure .

Metabolic Pathways

It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids .

Transport and Distribution

It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids .

Subcellular Localization

It is known that the compound is used for microanalysis of rubidium, cesium, and determination of alkaloids .

Eigenschaften

IUPAC Name |

trichlorogold;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUDSKPNIBLOO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

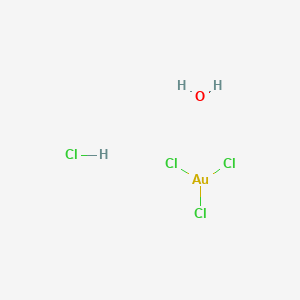

O.Cl.Cl[Au](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16961-25-4, 27988-77-8 | |

| Record name | Tetrachloroauric acid trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen tetrachloroaurate hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

ANone: The molecular formula is HAuCl4•3H2O. The molecular weight is 393.83 g/mol.

ANone: Common techniques include UV–Vis spectroscopy, X-ray diffraction (XRD), Fourier transform infrared (FT-IR) spectroscopy, and X-ray photoelectron spectroscopy (XPS).

ANone: Yes, it is highly soluble in water and forms a yellow solution. []

ANone: Along with water, common solvents include ethanol, methanol, toluene, and dichloromethane. [, ]

ANone: Hydrogen tetrachloroaurate(III) trihydrate (HAuCl4•3H2O) readily reacts with various reducing agents, leading to the reduction of Au(III) ions to Au(0). This reduction process is central to its use in gold nanoparticle synthesis. [, ]

ANone: Surfactants, like trisodium citrate, cetyltrimethylammonium bromide (CTAB), or polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG), play a crucial role in controlling the growth and morphology of gold nanoparticles formed during the reduction of HAuCl4•3H2O. They selectively adsorb on specific crystallographic facets, influencing the final shape of the nanoparticles. [, , , ]

ANone: While HAuCl4•3H2O is primarily known as a precursor for gold nanoparticle synthesis, it can also act as a Lewis acid catalyst in some organic reactions. [, ]

ANone: Gold nanoparticles prepared from HAuCl4•3H2O find applications in catalyzing various reactions, including oxidation, reduction, and coupling reactions. Their catalytic activity is often size- and shape-dependent. [, , ]

ANone: The concentration of HAuCl4•3H2O significantly impacts the size of the resulting nanoparticles. Higher concentrations typically lead to larger nanoparticles, while lower concentrations favor smaller ones. [, ]

ANone: Sodium borohydride (NaBH4) is a strong reducing agent often used to rapidly reduce HAuCl4•3H2O to Au(0), leading to the nucleation and growth of gold nanoparticles. [, , ]

ANone: Persimmon tannin gel has been shown to effectively adsorb gold from a solution containing HAuCl4. The mechanism involves ligand exchange, reduction of Au(III) to Au(0), and subsequent adsorption of Au(0) by the gel. This approach presents a potential method for gold recovery and recycling. []

ANone: The choice of reducing agent plays a crucial role in determining the size and shape of the resulting gold nanoparticles. Different reducing agents possess varying reduction potentials and kinetics, influencing the nucleation and growth rates of the particles. For instance, strong reducing agents like sodium borohydride generally produce smaller nanoparticles compared to weaker reducing agents like sodium citrate. [, , ]

ANone: Yes, green synthesis methods utilize natural extracts from plants, fungi, or bacteria as reducing and stabilizing agents for gold nanoparticle synthesis from HAuCl4•3H2O. These methods offer environmentally benign alternatives to conventional chemical approaches. [, , ]

ANone: These nanoparticles, due to their biocompatibility and unique properties, show promise in various fields, including biomedical applications like drug delivery, biosensing, and antimicrobial activity. [, , ]

ANone: HAuCl4•3H2O should be handled with care as it is corrosive and may cause skin and eye irritation. Appropriate personal protective equipment should be used. []

ANone: As with many heavy metal compounds, responsible waste management and disposal are essential to minimize the environmental impact of HAuCl4•3H2O. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)